![molecular formula C7H5N3O3S B1414501 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid CAS No. 1170546-94-7](/img/structure/B1414501.png)

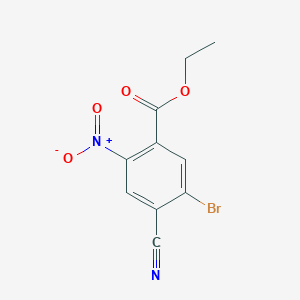

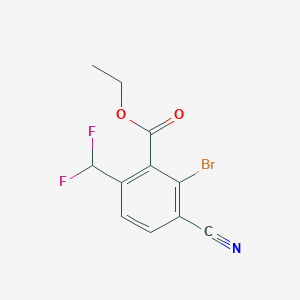

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

説明

“6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O3S . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid afforded the respective 2-arylidene-6-methyl-thiazolo [3,2-b] [1,2,4]triazine-3,7-diones .

Molecular Structure Analysis

The molecular structure of “6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid” can be found in various databases, such as PubChem and ChemicalBook .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid” can be found in various databases. For example, ChemicalBook provides information on its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

科学的研究の応用

Antimicrobial Activity

This compound has shown potential in the development of new antimicrobial agents. Research indicates that derivatives of thieno[3,2-d]triazine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. The mechanism of action is believed to involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial drugs .

Antitumor Activity

In the field of oncology, certain derivatives of 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]triazine have been synthesized and tested for their antitumor properties . Some compounds have demonstrated potent inhibitory activity against breast cancer cell lines, surpassing the efficacy of established chemotherapy drugs like temozolomide in preliminary studies .

Drug Design

The core structure of 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]triazine is a valuable scaffold in drug design. Its versatility allows for the construction of heterocyclic hybrids, which can be further modified to enhance their pharmacological profiles. This adaptability makes it a promising candidate for the synthesis of a wide range of therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of thieno[3,2-d]triazine derivatives to various biological targets. These studies are crucial for predicting the interaction between the compound and its target, thereby facilitating the design of more effective drugs with higher specificity .

Pharmacophore Development

The thieno[3,2-d]triazine nucleus can serve as a pharmacophore, the part of a molecule responsible for its biological activity. By studying its interaction with biological targets, researchers can identify essential features for binding and activity, guiding the development of new compounds with desired therapeutic effects .

Reference Standards for Pharmaceutical Testing

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]triazine-7-carboxylic acid is also used as a reference standard in pharmaceutical testing. High-quality reference standards are essential for ensuring the accuracy and reliability of analytical methods used in the quality control of pharmaceutical products .

Chemical Property Analysis

The compound’s chemical properties, such as melting point, boiling point, and density, are analyzed to understand its behavior in different conditions. This information is vital for the development of pharmaceutical formulations and for predicting its stability and reactivity .

Convergent Analog Synthesis

The compound’s utility in convergent analog synthesis has been explored. It can be easily converted to corresponding amides by reacting with various amines. This property is beneficial for creating a diverse array of analogs, which can be screened for a variety of biological activities .

作用機序

Target of Action

Derivatives of thieno[2,3-d]pyrimidine, a similar class of compounds, have been reported as inhibitors fortRNA (Guanine37-N1)-methyltransferase (TrmD) .

Mode of Action

It’s likely that it interacts with its target proteins, possibly through binding to the active site, thereby inhibiting their function .

Biochemical Pathways

Given its potential role as a trmd inhibitor, it may affect themethylation of tRNA , which is crucial for protein synthesis .

Result of Action

As a potential trmd inhibitor, it could disrupt protein synthesis, leading to a range of downstream effects .

特性

IUPAC Name |

6-methyl-4-oxo-3H-thieno[3,2-d]triazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3S/c1-2-3(7(12)13)4-5(14-2)6(11)9-10-8-4/h1H3,(H,12,13)(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWUMDXQINDTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)C(=O)NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。